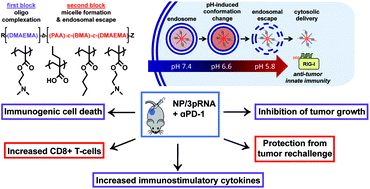Delivery of 5′-triphosphate RNA with endosomolytic nanoparticles potently activates RIG-I to improve cancer immunotherapy†
Biomaterials Science Pub Date: 2018-10-24 DOI: 10.1039/C8BM01064A
Abstract
RNA agonists of the retinoic acid gene I (RIG-I) pathway have recently emerged as a promising class of cancer immunotherapeutics, but their efficacy is hindered by drug delivery barriers, including nuclease degradation, poor intracellular uptake, and minimal access to the cytosol where RIG-I is localized. Here, we explore the application of pH-responsive, endosomolytic polymer nanoparticles (NPs) to enhance the cytosolic delivery and immunostimulatory activity of synthetic 5′ triphosphate, short, double-stranded RNA (3pRNA), a ligand for RIG-I. Delivery of 3pRNA with pH-responsive NPs with an active endosomal escape mechanism, but not control carriers lacking endosomolytic activity, significantly increased the activity of 3pRNA in dendritic cells, macrophages, and cancer cell lines. In a CT26 colon cancer model, activation of RIG-I via NP delivery of 3pRNA induced immunogenic cell death, triggered expression of type I interferon and pro-inflammatory cytokines, and increased CD8+ T cell infiltration into the tumor microenvironment. Consequently, intratumoral (IT) delivery of NPs loaded with 3pRNA inhibited CT26 tumor growth and enhanced the therapeutic efficacy of anti-PD-1 immune checkpoint blockade, resulting in a 30% complete response rate and generation of immunological memory that protected against tumor rechallenge. Collectively, these studies demonstrate that pH-responsive NPs can be harnessed to strongly enhance the immunostimulatory activity and therapeutic efficacy of 3pRNA and establish endosomal escape as a critical parameter in the design of carriers for immunotherapeutic targeting of the RIG-I pathway.


Recommended Literature
- [1] The Iron and Steel Institute. Second Report of the Moulding Materials Sub-Committee
- [2] Design and synthesis of a bivalent probe targeting the putative mu opioid receptor and chemokine receptor CXCR4 heterodimer†
- [3] An in-tether sulfilimine chiral center induces helicity in short peptides†
- [4] Hierarchical core–shell heterostructure of H2O-oxidized ZnO nanorod@Mg-doped ZnO nanoparticle for solar cell applications
- [5] Redox chemistry in the pigment eumelanin as a function of temperature using broadband dielectric spectroscopy†
- [6] Nitrogen-doped carbon nanotube supported double-shelled hollow composites for asymmetric supercapacitors†
- [7] Quantitative membrane loading of polymer vesicles
- [8] Inorganic chemistry
- [9] A photofunctional platform of bis-terpyridine ruthenium complex-linked coordination polymers with structural diversity†‡
- [10] Ferromagnetic vanadium disulfide VS2 monolayers with high Curie temperature and high spin polarization†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 2587-02-2
-
3-Acetyl-2,5-dimethylthiophene
CAS no.: 2530-10-1
-
CAS no.: 2873-29-2
-
Tetramethylthiuram monosulfide
CAS no.: 97-74-5
-
CAS no.: 89-77-0
-
CAS no.: 116-38-1









